

2-Oxa-7-azaspiro[3.5]nonane chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B058213

[Get Quote](#)

An In-Depth Technical Guide to **2-Oxa-7-azaspiro[3.5]nonane**: Core Chemical Properties and Applications

Introduction

2-Oxa-7-azaspiro[3.5]nonane is a unique spirocyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which incorporates both an oxetane and a piperidine ring sharing a single spiro-carbon, makes it a valuable scaffold. It is often considered a polar equivalent of a gem-dimethyl group and a structural alternative to the commonly used morpholine moiety in drug design.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Oxa-7-azaspiro[3.5]nonane** for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **2-Oxa-7-azaspiro[3.5]nonane** are summarized in the table below. These data have been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
CAS Number	241820-91-7	[2][3]
Molecular Formula	C ₇ H ₁₃ NO	[2][3]
Molecular Weight	127.18 g/mol	[2][3]
IUPAC Name	2-oxa-7-azaspiro[3.5]nonane	[3]
Appearance	Colorless liquid	[2]
Solubility	Soluble in organic solvents; insoluble in water.	[2]
pKa (Predicted)	10.62 ± 0.20	[2]
Topological Polar Surface Area (TPSA)	21.3 Å ²	[2][3]
Monoisotopic Mass	127.099714038 Da	[3]

Hazard Information

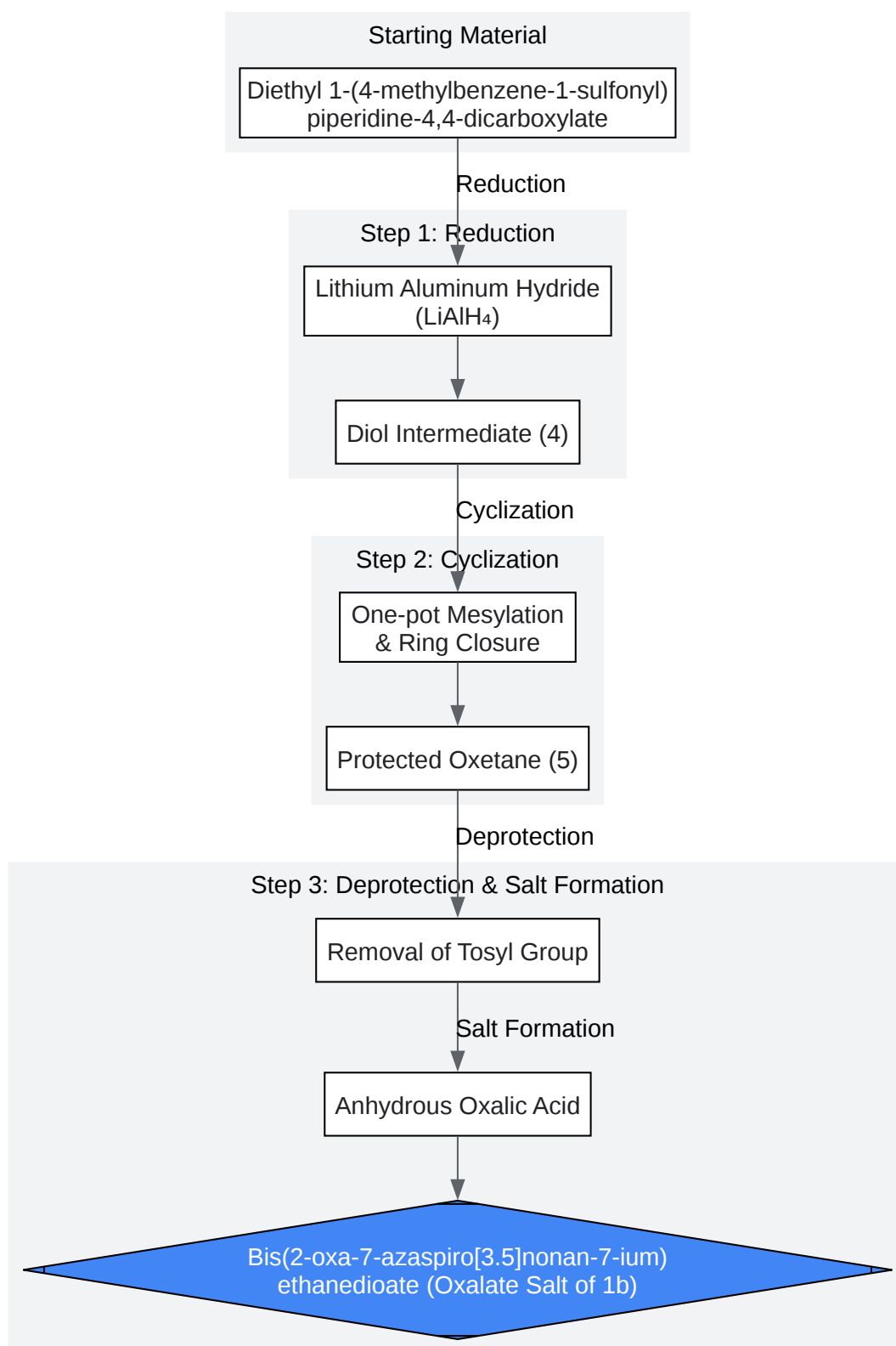
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Oxa-7-azaspiro[3.5]nonane** is classified with the following hazard statement:

- H319: Causes serious eye irritation.[3]

Users should handle this compound with appropriate personal protective equipment, including eye protection.

Experimental Protocols: Synthesis

A novel synthesis for **2-Oxa-7-azaspiro[3.5]nonane** has been described, which provides the compound and its corresponding oxalate salt.[1] The general workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Oxa-7-azaspiro[3.5]nonane** oxalate salt.

Detailed Methodology:

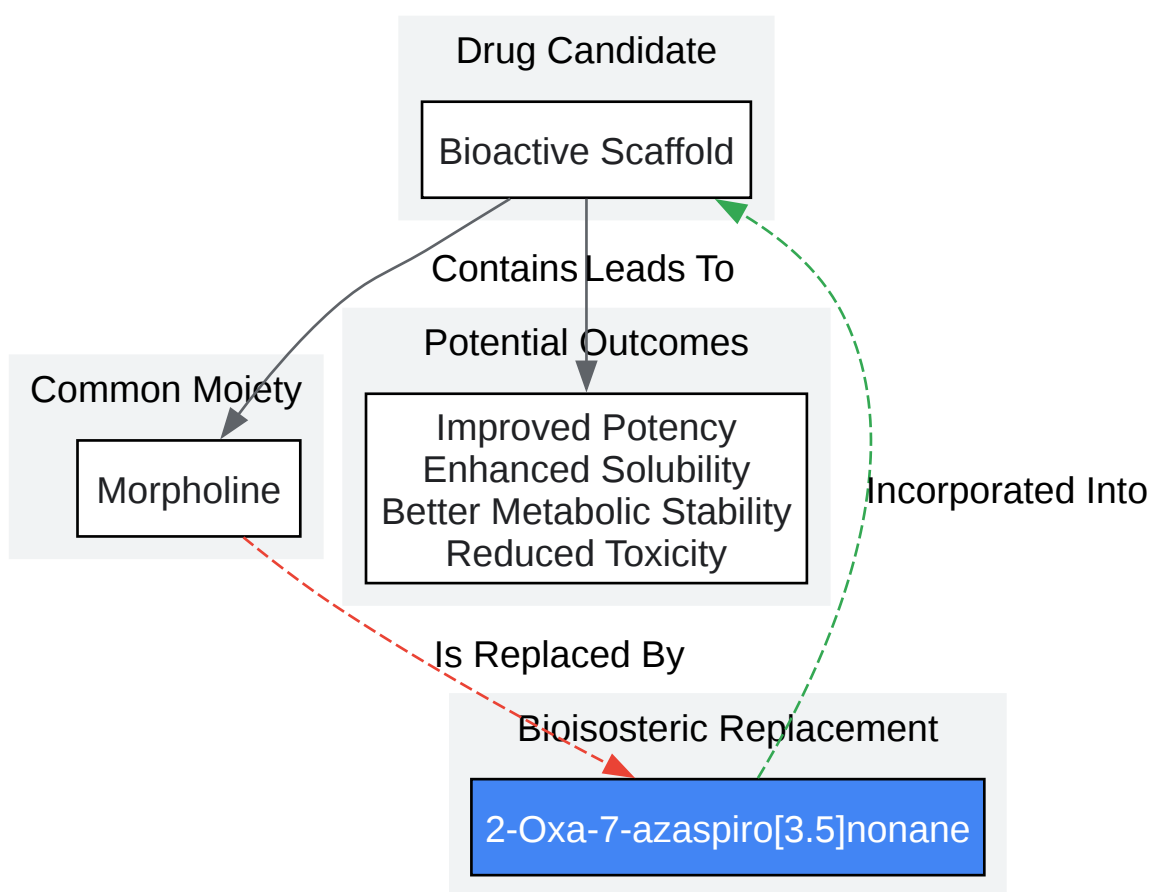
- **Reduction:** The starting material, diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate, undergoes reduction with lithium aluminum hydride to yield the corresponding diol intermediate.^[1]
- **Mesylation and Ring Closure:** The diol is then subjected to a one-pot mesylation and subsequent ring closure to form the previously unreported protected oxetane.^[1]
- **Deprotection and Salt Formation:** The tosyl protecting group is removed. To form the stable oxalate salt, the resulting free base is treated with anhydrous oxalic acid, which causes the salt to precipitate.^[1] The hemioxalate salt is a white solid with a melting point of 208°C.^[4]

Applications in Medicinal Chemistry and Drug Development

The unique structural features of **2-Oxa-7-azaspiro[3.5]nonane** make it a compelling building block for the design of novel therapeutics.

Bioisosteric Replacement for Morpholine

In drug discovery, spirocyclic oxetanes like **2-Oxa-7-azaspiro[3.5]nonane** are proposed as valuable structural alternatives to the ubiquitous morpholine ring.^[1] This strategy of bioisosteric replacement can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.



[Click to download full resolution via product page](#)

Caption: Role of **2-Oxa-7-azaspiro[3.5]nonane** as a morpholine bioisostere.

Target-Specific Applications

Research projects have utilized this spirocycle to achieve higher binding affinities to specific biological targets. One such target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in many cancer cell lines.[1] By incorporating the **2-Oxa-7-azaspiro[3.5]nonane** scaffold, researchers aim to develop more potent and selective NQO1 inhibitors for cancer therapy. This scaffold has also been used in the synthesis of spirocyclic oxetane-fused benzimidazoles.[1][5]

Conclusion

2-Oxa-7-azaspiro[3.5]nonane is a versatile and valuable heterocyclic building block with significant potential in modern drug discovery. Its defined chemical properties, coupled with its

utility as a rigid, three-dimensional scaffold and morpholine bioisostere, position it as a key component in the development of novel therapeutics with improved pharmacological profiles. Further exploration of this and related spirocyclic systems is likely to yield new drug candidates for a variety of disease targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Oxa-7-azaspiro[3.5]nonane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058213#2-oxa-7-azaspiro-3-5-nonane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com